A-Syn-0028: An In-Depth Technical Guide to 2-Cyclobutyl-2-fluoroethan-1-amine
A-Syn-0028: An In-Depth Technical Guide to 2-Cyclobutyl-2-fluoroethan-1-amine
Abstract: This technical guide provides a comprehensive overview of 2-Cyclobutyl-2-fluoroethan-1-amine (PubChem CID: 122239884), a novel fluorinated cyclobutane derivative with significant potential as a building block in medicinal chemistry and materials science. Due to the absence of published experimental data, this document establishes a foundational understanding through structural analysis, presentation of computed physicochemical properties, and detailed, actionable proposals for its chemical synthesis and analytical characterization. Furthermore, it explores the strategic rationale for its use in drug discovery programs and outlines essential safety and handling protocols based on analogous structures. This guide is intended to serve as a practical and authoritative resource for researchers initiating work with this compound.
Introduction and Strategic Importance
2-Cyclobutyl-2-fluoroethan-1-amine represents a confluence of three highly valuable structural motifs in modern drug discovery: a primary amine, a cyclobutane ring, and an alpha-fluoro substituent. The primary amine serves as a crucial handle for derivatization and a key pharmacophoric feature for interacting with biological targets.
The cyclobutane moiety is increasingly utilized as a versatile scaffold that offers a unique three-dimensional geometry, distinct from linear alkanes or larger cycloalkanes.[1][2] Its puckered structure can enforce specific conformations on appended functional groups, which is critical for optimizing binding affinity and selectivity.[3] Moreover, cyclobutanes can act as bioisosteric replacements for other groups, such as gem-dimethyl or phenyl rings, providing a means to modulate properties like metabolic stability, solubility, and lipophilicity.[4][5]
The incorporation of a fluorine atom at the carbon adjacent to the amine introduces profound changes to the molecule's electronic properties. Fluorine's high electronegativity can lower the pKa of the neighboring amine, altering its ionization state at physiological pH. This modulation can be critical for optimizing membrane permeability and target engagement. The C-F bond is also known to enhance metabolic stability by blocking sites susceptible to cytochrome P450 oxidation.[6][7]
Given this unique combination of features, 2-Cyclobutyl-2-fluoroethan-1-amine is a promising, yet underexplored, building block for the synthesis of novel chemical entities in oncology, neuroscience, and infectious disease research.
Molecular Identity and Computed Properties
The definitive source for the identification of this compound is its PubChem Compound Identification (CID) number. All known identifiers and computed physicochemical properties are consolidated from the PubChem database.[8]
| Identifier Type | Value |
| PubChem CID | 122239884 |
| Molecular Formula | C₆H₁₂FN |
| IUPAC Name | 2-cyclobutyl-2-fluoroethan-1-amine |
| InChI | InChI=1S/C6H12FN/c7-6(4-8)5-2-1-3-5/h5-6H,1-4,8H2 |
| InChIKey | UUISEOQRSSKMJW-UHFFFAOYSA-N |
| SMILES | C1CC(C1)C(CN)F |
| Monoisotopic Mass | 117.095375 Da |
Table 2.1: Computed Physicochemical Properties The following properties are predicted by computational models and have not been experimentally verified.[8]
| Property | Predicted Value |
| XLogP | 1.0 |
| Collision Cross Section | [M+H]⁺: 125.0 Ų |
| [M+Na]⁺: 129.4 Ų |
Structural Analysis
The structure of 2-Cyclobutyl-2-fluoroethan-1-amine features a chiral center at the fluorine-bearing carbon (C2 of the ethanamine chain). Synthesis from achiral precursors will result in a racemic mixture, and chiral separation or asymmetric synthesis would be required to isolate individual enantiomers.
Caption: 2D structure of 2-Cyclobutyl-2-fluoroethan-1-amine.
Proposed Synthetic Pathways
As no synthesis for this compound is described in the scientific literature, we propose two plausible synthetic routes based on established organic chemistry transformations. The causality for each step is explained to provide a robust experimental design.
Pathway A: From Commercially Available Alcohol Precursor
This pathway leverages the commercially available starting material, 2-cyclobutyl-2-fluoroethan-1-ol. The core transformation is the conversion of a primary alcohol to a primary amine, which can be achieved via several reliable methods. We propose a two-step sequence involving activation of the alcohol and subsequent displacement with an amine surrogate.
Caption: Proposed synthetic workflow starting from the corresponding alcohol.
Experimental Protocol (Pathway A):
-
Step 1: Tosylation of 2-cyclobutyl-2-fluoroethan-1-ol.
-
Causality: The hydroxyl group is a poor leaving group. Converting it to a tosylate provides an excellent leaving group for subsequent nucleophilic substitution.
-
Procedure: Dissolve 2-cyclobutyl-2-fluoroethan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere. Add pyridine (1.5 eq) followed by the slow addition of p-toluenesulfonyl chloride (1.2 eq). Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight. Monitor by TLC. Upon completion, quench with water and extract with DCM. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be used directly or purified by column chromatography.
-
-
Step 2: Synthesis of 2-cyclobutyl-2-fluoroethyl azide.
-
Causality: Sodium azide serves as a robust nitrogen nucleophile. The resulting azide is a stable intermediate that can be cleanly reduced to the primary amine, avoiding over-alkylation issues common with direct amination.[9]
-
Procedure: Dissolve the crude tosylate (1.0 eq) in dimethylformamide (DMF). Add sodium azide (NaN₃, 3.0 eq) and heat the mixture to 60-80 °C. Monitor the reaction by TLC or GC-MS until the starting material is consumed. Cool the reaction to room temperature, pour into water, and extract with diethyl ether. Wash the combined organic extracts with water and brine, dry over Na₂SO₄, and concentrate carefully to afford the azide intermediate.
-
-
Step 3: Reduction to 2-Cyclobutyl-2-fluoroethan-1-amine.
-
Causality: The azide is reduced to the primary amine. Catalytic hydrogenation (Staudinger reduction with triphenylphosphine followed by hydrolysis is an alternative) is a clean and efficient method.[10]
-
Procedure: Dissolve the azide intermediate in methanol or ethanol. Add 10% Palladium on carbon (Pd/C, ~5 mol%). Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr shaker). Stir vigorously at room temperature until gas uptake ceases and TLC analysis indicates complete conversion. Filter the reaction mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate under reduced pressure to obtain the target amine. Further purification can be achieved by distillation or conversion to its hydrochloride salt.
-
Pathway B: Alternative - Modified Mitsunobu Reaction
For substrates sensitive to the conditions in Pathway A, a modified Mitsunobu reaction offers a milder, one-pot approach to convert the alcohol directly to a protected amine, which is then deprotected.[11]
Caption: Alternative synthesis via the Mitsunobu/Gabriel protocol.
Experimental Protocol (Pathway B):
-
Step 1: Mitsunobu Reaction.
-
Causality: This reaction allows for the direct conversion of the alcohol to a phthalimide-protected amine with inversion of stereochemistry (if applicable at a chiral center) under mild, neutral conditions.
-
Procedure: Dissolve 2-cyclobutyl-2-fluoroethan-1-ol (1.0 eq), phthalimide (1.2 eq), and triphenylphosphine (Ph₃P, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C. Add diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight. Concentrate the solvent and purify the residue by column chromatography to isolate the N-(2-cyclobutyl-2-fluoroethyl)phthalimide.
-
-
Step 2: Gabriel Deprotection.
-
Causality: Hydrazine hydrate is the classic reagent for cleaving the phthalimide group to release the free primary amine.
-
Procedure: Suspend the phthalimide intermediate in ethanol. Add hydrazine hydrate (2.0-5.0 eq) and reflux the mixture for 2-4 hours. A white precipitate (phthalhydrazide) will form. Cool the mixture, filter off the solid, and concentrate the filtrate. Dissolve the residue in dilute HCl, wash with ether to remove non-basic impurities, then basify the aqueous layer with NaOH and extract the product with DCM. Dry and concentrate to yield the final amine.
-
Proposed Analytical Characterization Workflow
Once synthesized, the identity and purity of 2-Cyclobutyl-2-fluoroethan-1-amine must be rigorously confirmed.
Table 5.1: Analytical Characterization Plan
| Technique | Purpose & Expected Observations |
|---|---|
| ¹H NMR | Confirm proton environment. Expect complex multiplets for cyclobutyl protons, a doublet of doublets for the -CH(F)- proton, and a multiplet for the -CH₂-NH₂ protons. |
| ¹³C NMR | Confirm carbon skeleton. Expect a characteristic C-F doublet with a large coupling constant (~170-250 Hz) for the carbon bearing the fluorine. |
| ¹⁹F NMR | Directly observe the fluorine atom. Expect a single multiplet (likely a triplet of doublets) due to coupling with adjacent protons. ¹⁹F NMR is highly sensitive to the chemical environment.[12] |
| Mass Spec (HRMS) | Determine exact mass and confirm molecular formula. Expect to observe the [M+H]⁺ ion at m/z 118.1027. |
| FT-IR | Identify key functional groups. Expect characteristic N-H stretches (~3300-3400 cm⁻¹) and a C-F stretch (~1000-1100 cm⁻¹). |
Potential Applications in Drug Discovery
The structural features of 2-Cyclobutyl-2-fluoroethan-1-amine make it a valuable scaffold for several therapeutic areas:
-
CNS Agents: The cyclobutane ring can increase the three-dimensional character of a molecule, a desirable trait for CNS drug candidates to improve selectivity and reduce off-target effects. The fluorine atom can enhance blood-brain barrier permeability.
-
Enzyme Inhibitors: The primary amine can be elaborated to target the active sites of enzymes such as kinases, proteases, or methyltransferases.[2] The fluoro-cyclobutyl moiety can occupy hydrophobic pockets and provide metabolic stability.
-
Bioisosteric Replacement: This building block can be used to replace less desirable fragments in existing lead compounds to improve their ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Safety and Handling
No specific toxicity data is available for 2-Cyclobutyl-2-fluoroethan-1-amine. However, based on its functional groups and related compounds, the following precautions are mandatory:
-
General Toxicity: Primary amines can be corrosive and irritating to the skin, eyes, and respiratory tract.[13] Organofluorine compounds can have unpredictable toxicity.[14] Some β-fluoroamines are known to be metabolized to toxic fluoroacetate.[15] Therefore, the compound should be handled as highly toxic.
-
Handling: Always handle in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemically resistant gloves (nitrile or neoprene).
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids. As an amine, it may be sensitive to air (CO₂), so storage under an inert atmosphere (N₂ or Ar) is recommended.
References
Click to expand
-
Cyclobutanes in Small‐Molecule Drug Candidates. PMC. [Link]
-
Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. [Link]
-
Alcohols to Amines. Chemistry Steps. [Link]
-
How do you create primary amines from alcohols?. Chemistry Stack Exchange. [Link]
-
Cyclobutanes in Small-Molecule Drug Candidates. PubMed. [Link]
-
2-cyclobutyl-2-fluoroethan-1-amine hydrochloride (C6H12FN). PubChem. [Link]
-
FLUORINE CHEMISTRY. HHS Public Access. [Link]
-
The Dark Side of Fluorine. PMC. [Link]
-
Fluorine NMR. University of Rochester. [Link]
-
19Flourine NMR. University of Ottawa. [Link]
-
Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology. [Link]
-
Asymmetric Synthesis of Primary and Secondary β-Fluoro-arylamines using Reductive Aminases from Fungi. White Rose Research Online. [Link]
-
2-(2-Fluoroethoxy)ethan-1-amine hydrochloride. PubChem. [Link]
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. lifechemicals.com [lifechemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. Asymmetric Synthesis of Primary and Secondary β-Fluoro-arylamines using Reductive Aminases from Fungi - White Rose Research Online [eprints.whiterose.ac.uk]
- 8. PubChemLite - 2-cyclobutyl-2-fluoroethan-1-amine hydrochloride (C6H12FN) [pubchemlite.lcsb.uni.lu]
- 9. One moment, please... [chemistrysteps.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. biophysics.org [biophysics.org]
- 13. 2-(2-Fluoroethoxy)ethan-1-amine hydrochloride | C4H11ClFNO | CID 86775578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
